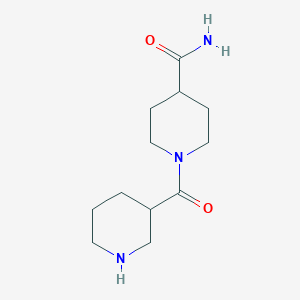

1-(piperidine-3-carbonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(piperidine-3-carbonyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidine-3-carbonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine-3-carboxylic acid with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(piperidine-3-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(piperidine-3-carbonyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders and other diseases.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(piperidine-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine-3-carboxylic acid derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

Pyridine derivatives: Although structurally different, pyridine derivatives can have similar applications in medicinal chemistry.

Quinoline derivatives: Known for their biological activities, quinoline derivatives can be compared in terms of their therapeutic potential

Uniqueness

1-(piperidine-3-carbonyl)piperidine-4-carboxamide stands out due to its specific structural features and the unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Biologische Aktivität

1-(Piperidine-3-carbonyl)piperidine-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the molecular formula C12H21N3O2 and a molecular weight of approximately 275.78 g/mol. The compound features a piperidine ring with a carbonyl group at the 3-position and a carboxamide group at the 4-position, which significantly influences its chemical reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining piperidine derivatives with appropriate carbonyl compounds.

- Amidation : Reacting piperidine derivatives with carboxylic acids or their derivatives to form amides.

These methods allow for the modification of functional groups to enhance biological activity or selectivity.

Analgesic and Anti-inflammatory Properties

Compounds structurally related to this compound have been investigated for their analgesic and anti-inflammatory effects. Research indicates that similar piperidine derivatives can interact with neurotransmitter receptors, suggesting potential applications in pain management and inflammation reduction .

Interaction with Sigma Receptors

Recent studies have highlighted the binding affinity of related piperidine derivatives to sigma receptors (σ1 and σ2). For instance, derivatives have shown promising results in binding assays, with some exhibiting high affinity for σ1 receptors (K_i values as low as 12.9 nM) while maintaining moderate selectivity against σ2 receptors . This interaction may play a crucial role in their therapeutic effects, particularly in neurological disorders.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the piperidine structure can lead to significant changes in biological activity. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Piperazine-1-carboxamide | Contains a piperazine ring instead of piperidine | Often used as anxiolytics |

| 1-(Piperidin-2-carbonyl)piperidin-4-carboxamide | Variation in carbonyl position | Potentially different biological activity |

| N-(Piperidin-4-carbonyl)benzamide | Benzene ring substitution | Enhanced lipophilicity |

These variations illustrate how slight structural changes can influence pharmacological profiles and therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the pharmacological potential of piperidine derivatives, including this compound:

- Inhibition of Soluble Epoxide Hydrolase : A study identified related compounds as inhibitors of soluble epoxide hydrolase, demonstrating robust effects on serum biomarkers relevant to various disease models .

- Antiproliferative Activity : Research on N-Arylpiperidine-3-carboxamide derivatives revealed significant antiproliferative activity against melanoma cell lines, indicating potential applications in cancer therapy .

- Cathepsin K Inhibition : A series of novel piperidine derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K, showing promise as anti-bone resorption agents for osteoporosis treatment .

Eigenschaften

IUPAC Name |

1-(piperidine-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c13-11(16)9-3-6-15(7-4-9)12(17)10-2-1-5-14-8-10/h9-10,14H,1-8H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBPACQOGWTRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(CC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.